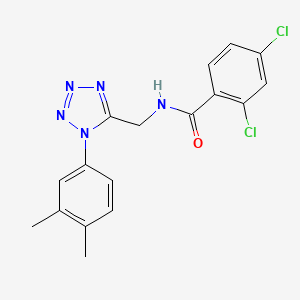

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)14-6-4-12(18)8-15(14)19/h3-8H,9H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIKXHNUHDVLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can modify the tetrazole ring.

Scientific Research Applications

2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide with structurally related benzamide derivatives:

Biological Activity

2,4-Dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H14Cl2N4O

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer agent and its effects on various biological pathways.

Antitumor Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, a related study found that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 = 1.61 µg/mL for certain thiazole derivatives) .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µg/mL) | Cell Line Tested |

|---|---|---|

| Compound 1 | 1.61 | Jurkat |

| Compound 2 | 1.98 | A-431 |

| This compound | TBD | TBD |

The proposed mechanism of action for the antitumor activity involves the interaction of the tetrazole ring with metal ions in enzymes critical for cancer cell proliferation. The nitrogen atoms in the tetrazole structure are believed to facilitate bidentate chelation with metal ions, which is crucial for inhibiting enzymatic activity .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical settings:

- Study on HPPD Inhibition : A series of tetrazolamide-benzimidazol derivatives were synthesized and tested for their ability to inhibit 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides but also relevant in cancer biology. One compound demonstrated an IC50 value of 10 nM, significantly outperforming traditional inhibitors .

- Cytotoxicity Testing : In vitro tests on various cell lines have shown that compounds similar to this compound exhibit significant cytotoxicity. For example, one study reported a compound with an IC50 value below that of doxorubicin against multiple cancer types .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves sequential coupling of tetrazole precursors with chlorinated benzamide derivatives. Key steps include:

Tetrazole Ring Formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., DMF, 80–100°C).

Methylation : Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution or Suzuki-Miyaura coupling.

Benzamide Linkage : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous acetonitrile.

- Optimization : Reaction yields are sensitive to solvent polarity (DMF or acetonitrile) and temperature control. Catalysts such as Pd(PPh₃)₄ enhance cross-coupling efficiency .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- 1H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons, while δ 4.5–5.0 ppm (singlet) corresponds to the -CH₂- bridge.

- 13C NMR : Signals at ~165 ppm confirm the benzamide carbonyl group.

- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z ≈ 430–435, with fragmentation peaks indicating loss of Cl and tetrazole moieties .

Q. What in vitro assays are recommended for initial biological activity screening?

- Target-Based Assays : Enzyme inhibition (e.g., kinase or protease assays) using fluorescence polarization.

- Cell-Based Assays : Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Key Modifications :

- Tetrazole Substitution : Replacing the 3,4-dimethylphenyl group with fluorophenyl (e.g., 3,4-difluorophenyl) enhances metabolic stability .

- Benzamide Halogenation : Adding electron-withdrawing groups (e.g., -NO₂) at the 2-position improves target binding affinity .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in ethanol/water. Refinement using SHELXL (space group P2₁/c) reveals dihedral angles between tetrazole and benzamide planes, critical for conformational analysis .

Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be addressed?

- Case Study : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, incubation time). Normalize results using positive controls (e.g., doxorubicin) and validate via orthogonal assays (e.g., apoptosis flow cytometry) .

Q. What computational methods predict metabolic stability and toxicity?

- ADMET Prediction : Use SwissADME to calculate logP (~3.5) and CYP450 inhibition profiles.

- Metabolite Identification : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the tetrazole methyl group) .

Q. How can prodrug strategies improve bioavailability?

- Ester Prodrugs : Mask the tetrazole’s polar NH group with acetyl or pivaloyl esters. Hydrolysis in plasma (pH 7.4) regenerates the active compound .

Key Challenges & Future Directions

- Synthetic Scalability : Multi-step routes with low yields (<40%) require flow chemistry optimization.

- Target Selectivity : Off-target effects on GPCRs necessitate proteome-wide profiling.

- In Vivo Validation : Pharmacokinetic studies in rodent models to assess brain permeability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.